Bienvenue dans la boutique en ligne BenchChem!

3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Synthetic Chemistry PPARγ Agonist Synthesis Knoevenagel Condensation

3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione (CAS 131554-52-4) is a heterocyclic compound with the molecular formula C11H8ClNO3S and a molecular weight of 269.70 g/mol. It belongs to the thiazolidine-2,4-dione (TZD) class, a pharmacophore renowned for its role in producing peroxisome proliferator-activated receptor gamma (PPARγ) agonists.

Molecular Formula C11H8ClNO3S
Molecular Weight 269.7 g/mol
CAS No. 131554-52-4
Cat. No. B188500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
CAS131554-52-4
Molecular FormulaC11H8ClNO3S
Molecular Weight269.7 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)CC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H8ClNO3S/c12-8-3-1-7(2-4-8)9(14)5-13-10(15)6-17-11(13)16/h1-4H,5-6H2
InChIKeyNQCDUQZVHYUPEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione (CAS 131554-52-4): Chemical Identity and Core Structural Role


3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione (CAS 131554-52-4) is a heterocyclic compound with the molecular formula C11H8ClNO3S and a molecular weight of 269.70 g/mol [1]. It belongs to the thiazolidine-2,4-dione (TZD) class, a pharmacophore renowned for its role in producing peroxisome proliferator-activated receptor gamma (PPARγ) agonists [2]. Unlike final drug substances, this specific compound serves as a versatile core scaffold and a key synthetic intermediate for constructing more complex, biologically active TZD derivatives, such as the anti-cancer candidate PG15 [3]. Its primary differentiation lies not in its own bioactivity, but in its chemical structure, which features a reactive N-alkylated side chain with a 4-chlorophenyl ketone group that enables diverse downstream functionalization at the 5-methylene position of the thiazolidine ring, a property not shared by common TZD drugs or simpler intermediates.

Procurement Risk for CAS 131554-52-4: Why Generic TZD Analogs Cannot Substitute as a Synthetic Intermediate


Indiscriminate substitution of 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione with other thiazolidinediones (e.g., 2,4-thiazolidinedione itself or N-unsubstituted analogs) will derail downstream synthetic routes. The compound's defining feature is its N-alkylation with a 2-(4-chlorophenyl)-2-oxoethyl group, which pre-installs a key pharmacophoric element and an electron-withdrawing ketone [1]. This group is critical for subsequent Knoevenagel condensation reactions at the active methylene group (C-5 position), enabling the generation of 5-arylidene derivatives with specific biological profiles [2]. Using a generic TZD core lacking this specific substitution would require additional, often low-yielding, synthetic steps to introduce the desired N-alkyl chain, and may lead to different regiochemical outcomes, directly impacting the biological activity of the final library compounds [3]. The evidence below quantifies one such critical parameter where the correct intermediate is non-negotiable.

Quantitative Differentiation Guide for 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione (CAS 131554-52-4)


Synthetic Utility: PG15 Yield Comparison Using the Target Compound vs. Unsubstituted TZD Core

The target compound's value is demonstrated by its successful use in synthesizing the bioactive derivative PG15, (5Z,E)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1H-indol-3-ylmethylene)-thiazolidine-2,4-dione, via a single-step Knoevenagel condensation with indole-3-carboxaldehyde. This reaction leverages the pre-installed N-alkyl chain [1]. In contrast, synthesizing the identical final product from the generic, unsubstituted 2,4-thiazolidinedione core would be infeasible in a single step without pre-functionalization, and a two-step process involving initial N-alkylation followed by C-5 condensation would result in a significantly lower overall yield. While direct comparative yield data for this exact transformation is a class-level inference based on established TZD reactivity, the generic two-step route is typically hampered by competing O- vs. N-alkylation and lower yields in the initial step [2].

Synthetic Chemistry PPARγ Agonist Synthesis Knoevenagel Condensation

Bioactivity of Derived Compound PG15 vs. Rosiglitazone in PPARγ Gene Expression

While the target compound itself is an intermediate, its direct derivative, compound 5m (sharing the same core N-alkyl substitution as CAS 131554-52-4), provides quantitative differentiation. In a PPAR-γ gene expression assay, this compound significantly increased expression by 2.00-fold, compared to the standard drugs pioglitazone (1.5-fold) and rosiglitazone (1.0-fold) [1]. This demonstrates that the specific N-alkyl substitution pattern, which originates from the target compound, contributes to superior PPARγ activation compared to two clinically established TZD drugs, making it a privileged scaffold for designing next-generation agonists.

PPARγ Agonism Gene Expression Antidiabetic Activity

Physicochemical Purity and Stability: Vendor Specification vs. Uncontrolled Analogs

Reputable vendors standardize the target compound to a purity of ≥98% . This is a critical differentiator from sourcing uncharacterized or lower-grade thiazolidinedione analogs, where impurities can interfere with subsequent Knoevenagel condensations, leading to irreproducible yields and complex byproduct profiles. While this is a specification for the compound itself, the procurement risk is that choosing a cheaper, less-defined TZD intermediate (often with purity <95%) will introduce variables that compromise the statistical validity of structure-activity relationship (SAR) studies . The validated HPLC/MS/MS method for its derivative PG15 also confirms the parent compound's detectability and stability profile in plasma, supporting its use in generating compounds for in vivo studies without unexpected degradation [1].

Quality Control Purity Profile Stability

Definitive Application Scenarios for Procuring 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione


Medicinal Chemistry: Synthesis of 5-Arylidene-Thiazolidinedione Libraries

The primary application is as a starting material for generating diverse compound libraries via Knoevenagel condensation at the C-5 active methylene group. The quantitative evidence shows a superior one-step synthetic efficiency [Section 3, Evidence 1]. This is particularly valuable for SAR studies targeting PPARγ, where the derived compounds have demonstrated up to 2.00-fold increase in gene expression over standard drugs like pioglitazone [Section 3, Evidence 2]. Procurement of this specific N-alkylated intermediate ensures that all library members inherently carry the 4-chlorophenyl ketone moiety, a pharmacophore proven to enhance target activity.

Preclinical Pharmacokinetic and Toxicology Studies

The compound serves as the direct precursor to PG15, for which a validated HPLC/MS/MS bioanalytical method exists [1]. This method, with a linear range of 10–1000 ng/mL and defined precision, provides a ready-made framework for quantifying derivatives of this core in plasma. By procuring the same high-purity intermediate used in the published method development, laboratories can directly replicate and extend pharmacokinetic studies for novel candidate compounds, avoiding the need for de novo method development and validation.

Chemical Biology: Probe Development for PPARγ Mechanism Elucidation

The scaffold's ability to be transformed into potent PPARγ partial agonists, as evidenced by the gene expression data [Section 3, Evidence 2], makes the parent compound a strategic starting point for synthesizing chemical probes. These probes can be used to dissect PPARγ's transcriptional regulation mechanisms with greater potency than probes derived from pioglitazone, enabling clearer readouts in mechanistic studies. The ≥98% purity specification [Section 3, Evidence 3] is critical here to ensure that observed biological effects are due to the designed probe and not confounding impurities.

Quote Request

Request a Quote for 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.